3-Chloropropionyl chloride

描述

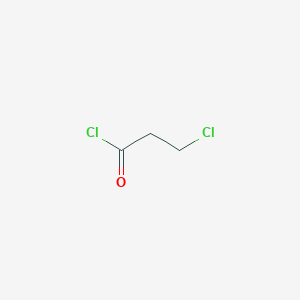

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUNLMUAPJVRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060801 | |

| Record name | Propanoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-36-5 | |

| Record name | 3-Chloropropionyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropionyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoyl chloride, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24PO18998I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chloropropionyl Chloride

Classical Synthesis Routes

Traditional methods for synthesizing 3-chloropropionyl chloride have been well-established, primarily involving the reaction of carboxylic acids with chlorinating agents. lookchem.com

Acylation of 3-Chloropropionic Acid

A primary and widely used method for producing this compound is the acylation of 3-chloropropionic acid. guidechem.com This transformation can be accomplished using various chlorinating agents, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). lookchem.com

When phosphorus trichloride is used, the reaction proceeds via nucleophilic substitution. Key parameters for this reaction include a molar ratio of PCl₃ to 3-chloropropionic acid between 0.5:1 and 3:1, with an optimal range of 1:1 to 2:1. The reaction is typically conducted at a temperature of 50–90°C (optimally 70–75°C) for about 4 hours under reflux.

Another approach involves the use of triphosgene (B27547) in toluene. This method has demonstrated high yields of up to 98.5%. The reaction is carried out at 25°C for 8 hours with a 1:1 molar ratio of 3-chloropropionic acid to triphosgene, catalyzed by N,N-dimethylformamide (DMF). Toluene serves to azeotropically remove HCl, driving the reaction forward, while DMF accelerates the activation of triphosgene.

A comparative analysis of different acylation methods is presented below:

| Method | Chlorinating Agent | Yield (%) | Purity (%) | Byproducts | Scalability |

| PCl₃ Acylation | PCl₃ | 92 | 99 | H₃PO₃ | Industrial |

| Triphosgene Catalysis | Triphosgene | 98 | 99.5 | Recyclable residues | Pilot-scale |

| Triphosgene in Toluene | Triphosgene | 98.5 | 99 | CO₂, HCl | Lab-scale |

Table 1: Comparison of Acylation Methods for 3-Chloropropionic Acid.

Reaction of Acrylic Acid with Chlorinating Agents

An alternative and direct route to this compound involves the reaction of acrylic acid with a chlorinating agent. guidechem.com This method can be performed as a one-step process, which is advantageous for large-scale industrial production. guidechem.compatsnap.com

One patented method describes the reaction of acrylic acid with thionyl chloride in the presence of a basic organic compound, which allows for a one-step synthesis with high yield. google.com Another variation involves mixing acrylic acid with water and then adding thionyl chloride dropwise at 20°C, followed by heating under reflux for 3-8 hours. The product is then isolated by distillation. guidechem.com This method is noted for its reduced cost and fewer processing steps compared to two-step processes. guidechem.com

The reaction can also be carried out by first hydrochlorinating acrylic acid with dry hydrogen chloride at 15–45°C. google.com The resulting 3-chloropropionic acid is then reacted with a chlorinating agent like phosphorus trichloride. google.com

A different approach utilizes trichlorotoluene as the chlorinating agent in the presence of a catalyst like ferric chloride. patsnap.com The reaction between acrylic acid and trichlorotoluene produces this compound and benzoyl chloride as a byproduct, with yields for this compound reaching over 95%. patsnap.com

Synthesis from β-Propiolactone and Thionyl Chloride

This compound can also be synthesized from β-propiolactone by reacting it with thionyl chloride. lookchem.comchemdad.comthieme-connect.com This method is considered a standard route for the preparation of this acyl chloride. lookchem.comchemdad.com The reaction of β-propiolactone with triphosgene, catalyzed by N,N-Dimethylpiperidine-4-amine hydrochloride, at 25–29°C for 10 hours also yields this compound after vacuum distillation.

Synthesis from Propionic Acid with Sulfuryl Chloride and Thionyl Chloride

While less common, the synthesis can also start from propionic acid. This would involve a chlorination step to form 3-chloropropionic acid, which is then converted to the acyl chloride as described in section 2.1.1. The initial chlorination of propionic acid can be achieved using agents like sulfuryl chloride.

Advanced and Sustainable Synthesis Approaches

In response to the safety and environmental concerns associated with traditional batch production methods, which often involve prolonged reaction times and excessive use of hazardous chlorinating reagents, more advanced and sustainable approaches are being developed. researchgate.netnih.gov

Continuous Flow Procedures for Acid Chloride Formation

Continuous flow chemistry offers a safer and more efficient alternative for the synthesis of this compound. researchgate.netnih.gov A developed continuous flow procedure involves the reaction of acrylic acid with a chlorinating agent and a subsequent 1,4-addition of hydrogen chloride. researchgate.netnih.gov This method achieves up to 94% conversion in just 25 minutes at mild temperatures (40–60°C) and pressures (1–5 bar). researchgate.netnih.gov

The key advantages of this continuous flow process include:

Enhanced Safety: It minimizes the handling of and exposure to toxic gases. researchgate.net

Efficiency: It significantly reduces reaction times and improves the consumption of starting materials. researchgate.netnih.gov

Atom and Mass Economy: The process is designed to be highly efficient in terms of atom and mass utilization. nih.gov

This advanced methodology has been highlighted as a contributor to the fast and efficient synthesis of challenging active pharmaceutical ingredients (APIs). uliege.be

| Parameter | Value |

| Conversion Rate | Up to 94% |

| Residence Time | 25 minutes |

| Temperature | 40–60°C |

| Pressure | 1–5 bar |

Table 2: Key Parameters for the Continuous Flow Synthesis of this compound. researchgate.netnih.gov

Microwave-Enhanced Liquid-Phase Synthesis

Microwave-assisted synthesis has emerged as a significant tool in modern organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.com While detailed literature on the direct synthesis of this compound using microwave irradiation is not widely documented, its application as a reagent in microwave-enhanced liquid-phase synthesis is well-established.

In this context, this compound serves as a key building block for the rapid and efficient construction of more complex molecular architectures. For instance, it is used in the microwave-assisted synthesis of 3,5-disubstituted 2-thioxotetrahydropyrimidin-4-ones, where all reaction steps, including the initial reaction of this compound with amines, are performed under microwave irradiation. nih.gov Similarly, it is a reactant in the high-yield, one-pot microwave-assisted synthesis of pyranoisoquinoline-diones and in the preparation of benzoxazole (B165842) derivatives. lookchem.com Research into the selective acylation of phenols has also utilized microwave energy, demonstrating that reactions with acid chlorides like this compound can be significantly accelerated compared to conventional heating methods. tandfonline.com These examples underscore the compound's compatibility with and importance in modern microwave-assisted synthetic protocols, even if its own preparation via this method is not a primary focus in existing research.

Optimization of Reaction Parameters and Conditions in this compound Synthesis

Optimizing reaction parameters is fundamental to maximizing the efficiency and selectivity of any chemical synthesis. For this compound, key variables include temperature, molar ratios of reactants and catalysts, and reaction duration.

Temperature Control and Its Influence on Yield and Selectivity

Temperature is a critical parameter that directly impacts reaction rate, product yield, and the formation of impurities. The optimal temperature range varies significantly depending on the chosen synthetic route.

For the synthesis from 3-chloropropionic acid using phosphorus trichloride, the reaction temperature is typically maintained between 50°C and 90°C, with an optimal range identified as 70°C to 75°C. google.com In contrast, a newer method utilizing β-propiolactone and bis(trichloromethyl) carbonate operates at a much lower temperature of 25°C to 30°C. google.com

When acrylic acid and thionyl chloride are used in the presence of a basic organic compound like N,N-dimethylformamide, the temperature is controlled between 30°C and 110°C. google.com As illustrated in the table below, the yield of this compound is highly sensitive to the reaction temperature, with a competing side reaction forming acryloyl chloride, especially at lower temperatures. google.com For instance, at 30°C, the yield of the desired product is 62.7%, which increases to 80.0% at 50°C before slightly decreasing at higher temperatures. google.com In another method involving acrylic acid and trichlorotoluene, reaction temperatures between 60°C and 120°C have been explored, showing a trade-off between reaction time and temperature. patsnap.com Furthermore, continuous flow processes for this synthesis are operated at mild temperatures of 40°C to 60°C. researchgate.net

| Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acrylic Acid & Thionyl Chloride | 30 | 3.7 | 62.7 | google.com |

| Acrylic Acid & Thionyl Chloride | 50 | 3.2 | 80.0 | google.com |

| Acrylic Acid & Thionyl Chloride | 70 | 5.5 | 79.9 | google.com |

| Acrylic Acid & Thionyl Chloride | 90 | 2.7 | 75.1 | google.com |

| Acrylic Acid & Trichlorotoluene | 120 | 5 | 97.6 | patsnap.com |

| Acrylic Acid & Trichlorotoluene | 90 | 8.5 | 96.1 | patsnap.com |

| Acrylic Acid & Trichlorotoluene | 60 | 12 | 96.9 | patsnap.com |

Molar Ratios of Reactants and Catalysts

The stoichiometry of the reactants and the amount of catalyst used are crucial for driving the reaction towards the desired product and minimizing waste. Optimal molar ratios are specific to each synthetic pathway.

In the process starting from 3-chloropropionic acid and using phosphorus trichloride as the chlorinating agent, the molar ratio of phosphorus trichloride to the acid can range from 0.5:1 to 3:1, with the optimal ratio being between 1:1 and 2:1. google.com For the synthesis involving the hydrochlorination of acrylic acid to form the 3-chloropropionic acid intermediate, an optimal molar ratio of dry hydrogen chloride to acrylic acid is reported as 1:1 to 1.2:1. google.com

When synthesizing directly from acrylic acid and thionyl chloride, a slight excess of the chlorinating agent is preferred, with a molar ratio of 1.0 to 1.2 moles of thionyl chloride for every mole of acrylic acid. google.com In the synthesis route starting from β-propiolactone and using bis(trichloromethyl) carbonate as the chlorinating agent, the molar ratio of the lactone to the carbonate is significantly higher, ranging from 5:1 to 10:1. google.com For this catalyzed reaction, the catalyst mass is specified to be 4-6% of the total mass of the reactants. google.com

| Reactants/Catalyst | Molar Ratio | Optimal Ratio | Reference |

|---|---|---|---|

| Phosphorus trichloride : 3-Chloropropionic acid | 0.5:1 - 3:1 | 1:1 - 2:1 | google.com |

| Thionyl chloride : Acrylic acid | - | 1.0:1 - 1.2:1 | google.com |

| β-Propiolactone : Bis(trichloromethyl) carbonate | 5:1 - 10:1 | - | google.com |

| Dry HCl : Acrylic acid (Intermediate step) | - | 1:1 - 1.2:1 | google.com |

Reaction Time and Conversion Efficiency

Reaction time is a key factor in process efficiency and throughput. Modern methods have focused on drastically reducing the time required for synthesis. A notable advancement is the development of a continuous flow procedure for producing this compound from acrylic acid. researchgate.net This method is highly efficient, achieving up to 94% conversion in a residence time of only 25 minutes. researchgate.netresearchgate.net

In contrast, traditional batch processes require significantly longer reaction times. The synthesis from 3-chloropropionic acid and phosphorus trichloride, for example, typically involves a reflux period of 4 hours. google.com The method using β-propiolactone requires a stirring time of 9 to 11 hours to reach completion. google.com For the reaction of acrylic acid with thionyl chloride, the addition of the chlorinating agent can take from 0.5 to 5 hours, followed by an additional stirring period of 0.5 to 1 hour. google.com

Purification Techniques Post-Synthesis

After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The most common and effective method for purification is distillation under reduced pressure, also known as vacuum distillation. google.compatsnap.com This technique is necessary because this compound can decompose or revert to acryloyl chloride at higher temperatures. google.com

The specific conditions for vacuum distillation can vary. For instance, one process describes distilling the product at a pressure of -0.095 MPa and a temperature between 90°C and 100°C. google.com Another patent specifies collecting the pure fraction at 45-50°C under a vacuum of 5mmHg. patsnap.com High purity (99%) and high yield (92%) have been achieved by distilling at 140°C under a pressure of -0.095 MPa. To ensure the reaction has proceeded to completion before distillation, techniques such as chromatographic tracking are often employed. google.com

Reaction Mechanisms and Chemical Transformations Involving 3 Chloropropionyl Chloride

Nucleophilic Acylation Reactions

The primary reaction pathway for 3-chloropropionyl chloride involves nucleophilic acylation. guidechem.com As a derivative of a carboxylic acid, the acyl chloride group is highly reactive towards nucleophiles. thieme-connect.comthieme-connect.comd-nb.info

The mechanism of acylation by this compound follows a nucleophilic addition-elimination pathway. chemguide.co.ukchemguide.co.uk A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. guidechem.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. chemguide.co.uk

In the case of amines, the initial reaction with this compound can be vigorous. chemguide.co.uk The reaction results in the formation of an N-substituted amide and, in the presence of excess amine, the corresponding ammonium (B1175870) chloride salt. chemguide.co.uk The reaction with alcohols proceeds similarly to yield esters.

A notable application of this reactivity is the Friedel-Crafts acylation. For instance, the acylation of tert-butylbenzene (B1681246) with this compound, followed by cyclization, yields an indanone derivative. chemdad.comlookchem.com Similarly, acylation of 2-aminophenol (B121084) with this compound is a key step in the synthesis of a selective dopamine (B1211576) D4 receptor ligand. chemdad.comlookchem.com

A wide range of acyl derivatives can be synthesized from this compound. The reaction with amines or anilines produces various amides. nih.gov For example, it reacts with selected anilines or benzylamines to form 3-chloropropionamides. nih.gov The reaction with alcohols and phenols yields the corresponding esters. These reactions are fundamental in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. chemdad.comguidechem.com For instance, this compound is used in the synthesis of Beclamide (B1204828), an anticonvulsant drug. chemdad.com

Table 1: Examples of Acyl Derivatives from this compound

| Nucleophile | Product | Application/Significance |

| Amines (e.g., anilines, benzylamines) | N-substituted amides (e.g., 3-chloropropionamides) | Synthesis of biologically active compounds, including antiproliferative agents. nih.gov |

| Alcohols | Esters | General synthetic intermediates. |

| tert-Butylbenzene (Friedel-Crafts) | Indanone derivative | Intermediate for potent TRPV1 antagonists. chemdad.comlookchem.com |

| 2-Aminophenol | Benzoxazole (B165842) derivative | Intermediate for selective dopamine D4 receptor ligands. chemdad.comlookchem.com |

| 2-Substituted isoquinoline-1,3-diones | Pyranoisoquinoline-1,6-diones | Microwave-assisted synthesis of condensed heterocyclic systems. chemdad.comthieme-connect.com |

Nucleophilic Substitution Reactions of the 2-Chloro-ethyl Fragment

The 2-chloro-ethyl fragment (CH₂CH₂Cl) of this compound provides a second site for reactivity, allowing for nucleophilic substitution reactions. thieme-connect.com This dual functionality significantly expands its synthetic utility. thieme-connect.comchemdad.comlookchem.com

The 2-chloro-ethyl group can be considered a "masked" vinyl group. thieme-connect.comchemdad.comlookchem.comthieme-connect.comthieme-connect.comd-nb.info This is because the chlorine atom can be eliminated, typically through a base-induced dehydrochlorination, to form an acryloyl derivative. This transformation allows for the introduction of a vinyl group into a molecule after the initial acylation has occurred. This strategy is particularly useful in the synthesis of various heterocyclic and carbocyclic compounds. thieme-connect.comchemdad.comlookchem.com

Hydrolysis Reactions of this compound

This compound is sensitive to moisture and reacts with water. guidechem.comdguv.de

In the presence of water, this compound undergoes hydrolysis to form 3-chloropropionic acid and hydrochloric acid. dguv.deontosight.ai This reaction is vigorous and can be explosive. guidechem.com The hydrolysis is a result of water acting as a nucleophile, attacking the acyl chloride in a similar fashion to other nucleophiles. The resulting 3-chloropropionic acid is a corrosive, crystalline solid that is highly soluble in water. ontosight.ai Due to this reactivity, handling of this compound requires precautions to exclude moisture. lookchem.com

Kinetics and Thermodynamics of Hydrolysis

The hydrolysis of acyl chlorides, including this compound, generally follows a pseudo-first-order kinetic model. researchgate.net The reaction rate is influenced by factors such as the solvent system and temperature. Studies on the hydrolysis of various acid chlorides have provided insights into the reaction mechanisms. For instance, the hydrolysis of acetyl chloride in acetone-water mixtures has been investigated, and the behavior of β-chloropropionyl chloride is found to be intermediate between that of acetyl and chloroacetyl derivatives. researchgate.net This suggests that the electronic effects of the β-chloro substituent play a role in the reaction kinetics.

The mechanism of hydrolysis for many acid chlorides is considered to be a concerted SN2-type reaction, where the bond-breaking process is kinetically significant. researchgate.net This is contrary to some acylation reactions where bond-making is the rate-determining step. For these reactions, substituents with the highest electron demand typically lead to the fastest rates; however, the reverse is observed in this case. researchgate.net This observation argues against the involvement of carbonyl addition intermediates in these specific acylation processes. researchgate.net

Friedel-Crafts Acylation with this compound

This compound is a valuable reagent in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds. This reaction involves the substitution of a hydrogen atom on an aromatic ring with an acyl group, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). beilstein-journals.orggoogle.com The bifunctional nature of this compound, possessing both a reactive acyl chloride and a chloroethyl group, allows for subsequent intramolecular reactions to form cyclic compounds. chemdad.comlookchem.comchemicalbook.comd-nb.info

Synthesis of 1-Indanone (B140024) Derivatives

A significant application of Friedel-Crafts acylation with this compound is the synthesis of 1-indanone and its derivatives. beilstein-journals.orggoogle.com The process typically involves two key steps: an initial intermolecular Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation (cyclization). beilstein-journals.org

In a typical synthesis, an aromatic compound, such as a disubstituted benzene (B151609) derivative, reacts with this compound in the presence of a Lewis acid catalyst like AlCl₃. beilstein-journals.org This initial acylation step forms a 3-chloro-1-aryl-1-propanone intermediate. Subsequent heating, often with a strong acid like concentrated sulfuric acid or in the presence of AlCl₃, promotes an intramolecular Friedel-Crafts alkylation, where the chloroethyl side chain attacks the aromatic ring to form the five-membered ring of the 1-indanone skeleton. beilstein-journals.orggoogle.com

For example, the reaction of 2-bromo-1,3-dimethylbenzene with this compound in the presence of AlCl₃ yields two isomeric products. This mixture, upon heating with concentrated H₂SO₄, cyclizes to form the corresponding 1-indanones. beilstein-journals.org A one-pot method has also been developed where a benzene substituent is mixed with AlCl₃/NaCl, and this compound is added dropwise to achieve both the Friedel-Crafts acylation and subsequent cyclization to yield 2,3-dihydro-1-indanone derivatives in a single process. google.com

Table 1: Synthesis of 1-Indanone Derivatives using this compound

| Starting Material | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Disubstituted benzene derivatives | 1. This compound, AlCl₃2. Intramolecular Friedel-Crafts alkylation | 1-Indanone derivatives | beilstein-journals.org |

| 2-Bromo-1,3-dimethylbenzene | 1. This compound, AlCl₃2. Concentrated H₂SO₄, 90°C | Isomeric 1-indanones | beilstein-journals.org |

| Benzene substituent | AlCl₃/NaCl, this compound (one-pot) | 2,3-dihydro-1-indanone and derivatives | google.com |

Development of Dopamine Receptor Antagonists

This compound plays a crucial role in the synthesis of various compounds targeting dopamine receptors, which are implicated in neurological and psychiatric disorders like schizophrenia. lookchem.comnih.govthieme-connect.com The synthesis of selective dopamine D4 receptor ligands often involves the acylation of an appropriate amine-containing scaffold with this compound. lookchem.comthieme-connect.com

For instance, in the synthesis of a benzo[d]oxazole analogue, which acts as a selective dopamine D4 receptor ligand, 2-aminophenol is first acylated with this compound. lookchem.com The resulting intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) to form a benzoxazole derivative. This intermediate is then further reacted with a suitable amine, such as 4-chlorophenyl-1-piperazine, to yield the final dopamine receptor antagonist. lookchem.com Similarly, novel non-basic dopamine D2 receptor antagonists have been developed where suitable anilines are initially acylated with this compound, and the resulting intermediates are used in subsequent synthetic steps. nih.gov

Reactions with Amines and Thiazoles

This compound readily reacts with nucleophilic amines and thiazole (B1198619) derivatives to form a variety of amide compounds, many of which have been investigated for their biological activities. nih.govresearchgate.nettandfonline.comyok.gov.tr

Synthesis of Thiazolyl Amides

The synthesis of thiazolyl amides using this compound is a common strategy to produce compounds with potential anti-inflammatory and antitumor properties. nih.govtandfonline.com The general procedure involves the acylation of an aminothiazole derivative with this compound.

For example, 2-(N-(3-Chloropropanoyl)amino)thiazole derivatives have been synthesized through the direct acylation of 2-aminothiazoles with this compound in the presence of a base like potassium carbonate. tandfonline.com In another approach, 2-aminothiazole (B372263) or a substituted 2-aminothiazole is dissolved in a dry solvent like benzene, and a cooled solution of this compound in the same solvent is added dropwise. nih.govresearchgate.net The reaction mixture is then typically refluxed to drive the reaction to completion. The resulting 3-chloropropionamido thiazole can be isolated after workup. nih.govresearchgate.net

Table 2: Synthesis of Thiazolyl Amides

| Reactants | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminothiazoles, this compound | Potassium carbonate | 2-(N-(3-Chloropropanoyl)amino)thiazole derivatives | tandfonline.com |

| 2-Aminothiazole or substituted 2-aminothiazole, this compound | Dry benzene, reflux | 3-Chloropropionamido thiazole | nih.govresearchgate.net |

Preparation of 2-(N-substituted aminoacetamido)/3-(N-substituted aminopropioamido) thiazoles

Building upon the synthesis of chloropropionamido thiazoles, further derivatization can be achieved by reacting these intermediates with various amines. This leads to the formation of 2-(N-substituted aminoacetamido) or 3-(N-substituted aminopropioamido) thiazoles. nih.govresearchgate.net

The general synthetic procedure involves taking the previously prepared 2-chloroacetamido or 3-chloropropionamido thiazole and reacting it with an amine, such as 4-hydroxypiperidine (B117109) or N-methylpiperazine. nih.govresearchgate.net The reaction is typically carried out in a solvent like absolute ethanol, in the presence of a base such as anhydrous sodium carbonate, and heated under reflux for an extended period. nih.govresearchgate.net After the reaction is complete, the excess amine and solvent are removed, and the product is purified, often by crystallization. nih.govresearchgate.net This method allows for the introduction of a wide variety of substituents at the amino position, enabling the generation of a library of compounds for biological screening. nih.govresearchgate.net

Metal-Mediated Reactions

The interaction of acyl chlorides with metal surfaces provides a pathway to unique chemical transformations not readily achievable through conventional solution-phase chemistry. The metal surface can act as a catalyst and a reagent, facilitating bond cleavages and subsequent reactions of the resulting intermediates. Studies involving chlorinated propanoyl chlorides on copper surfaces have revealed detailed mechanisms of dehalogenation and subsequent molecular rearrangements and couplings.

The reaction of 2-chloropropionyl chloride on a copper (100) surface has been investigated using a combination of surface science techniques and theoretical calculations to understand the fundamental steps of C-Cl bond activation. aip.orgresearchgate.net Experimental methods such as X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS) were employed alongside density functional theory (DFT) calculations to probe the reaction pathway. aip.org

Upon adsorption on the Cu(100) surface at low temperatures (around 110-120 K), the 2-chloropropionyl chloride molecule undergoes a dechlorination process. aip.orgnih.gov XPS studies tracking the Cl 2p core level spectra as a function of temperature show that the C-Cl bonds in the adsorbed molecules break. aip.org DFT molecular dynamics simulations support these experimental findings, demonstrating that the complete dechlorination of the molecule to yield methylketene (B14734522) and two adsorbed chlorine atoms occurs very rapidly, within 0.6 picoseconds at 300 K. researchgate.netnih.gov

The simulations provide further insight into the sequence of bond cleavage. It is indicated that the cleavage of the C-Cl bond at the alpha-carbon (the CH-Cl bond) precedes the breaking of the C-Cl bond associated with the acyl chloride group (the C(=O)-Cl bond). researchgate.netnih.gov This selective bond activation on the copper surface is a critical step that dictates the subsequent formation of reaction products. aip.org

Table 1: Experimental and Theoretical Findings for 2-Chloropropionyl Chloride on Cu(100)

| Technique/Method | Observation/Finding | Reference |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Confirmed the cleavage of C-Cl bonds upon heating the adsorbed molecule on the copper surface. | aip.org |

| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Detected the formation of methylketene and its subsequent dimerization product on the surface. | aip.org |

| Density Functional Theory (DFT) | Showed that cleavage of the CH-Cl bond precedes the C(=O)-Cl bond cleavage. | researchgate.netnih.gov |

| DFT Molecular Dynamics | The dechlorination process is rapid, completing within 0.6 ps at 300 K. | researchgate.netnih.gov |

Following the C-Cl bond cleavage from 2-chloropropionyl chloride on the Cu(100) surface, methylketene (CH₃–CH=C=O) is formed as the primary organic product at a temperature of 120 K. aip.orgnih.gov The identity of methylketene was confirmed by RAIRS, which showed characteristic asymmetric stretching vibrations (νₐₛ(C=C=O)) at 2097 and 2116 cm⁻¹, close to the gas-phase value of 2136 cm⁻¹. aip.org This suggests a weak interaction (physisorption) between the newly formed methylketene and the copper surface. aip.org

The methylketene generated on the surface is not stable and undergoes further reaction upon gentle heating. Below 180 K, the surface-adsorbed methylketene molecules dimerize to form 2,4-dimethylcyclobutane-1,3-dione. aip.orgresearchgate.net This dimerization is observed in RAIRS through the disappearance of the methylketene vibrational peaks and the appearance of a new peak at 1779 cm⁻¹, which is characteristic of the C=O stretch in the cyclobutanedione ring structure. aip.org

Static DFT calculations were performed to explore the mechanism of the dimerization process. researchgate.netnih.gov Two primary pathways were considered: the coupling of two C=C bonds from two methylketene molecules and the coupling of a C=C bond from one molecule with a C=O bond from another. The calculations revealed that the dimerization occurs preferentially through the coupling of the two C=C bonds. researchgate.netnih.gov

Table 2: Calculated Energy Barriers for Methylketene Dimerization

| Reaction Pathway | Calculated Activation Energy Barrier | Reference |

|---|---|---|

| C=C + C=C Coupling | 38.08 kJ mol⁻¹ | researchgate.netnih.gov |

| C=C + C=O Coupling | 69.05 kJ mol⁻¹ | researchgate.netnih.gov |

The significantly lower activation barrier for the C=C coupling pathway explains why 2,4-dimethylcyclobutane-1,3-dione is the observed product. researchgate.netnih.gov This metal-surface-mediated reaction demonstrates a controlled pathway from a di-halogenated precursor to a specific cyclic dimer via a ketene (B1206846) intermediate. aip.org

Advanced Applications of 3 Chloropropionyl Chloride in Organic Synthesis

Pharmaceutical Synthesis and Drug Development

The pharmaceutical industry extensively utilizes 3-chloropropionyl chloride as a key intermediate for constructing the molecular frameworks of numerous therapeutic agents. dataintelo.com Its role is critical in both the production of established Active Pharmaceutical Ingredients (APIs) and the exploration of new chemical entities for drug discovery. High-purity grades, typically above 99%, are often required to meet the stringent quality standards of pharmaceutical manufacturing. dataintelo.com

This compound is an essential precursor in the synthesis of a diverse range of APIs. bromchemlaboratories.in Its incorporation into a synthetic route is often achieved through an acylation reaction, attaching the 3-chloropropionyl moiety to a core structure. nordmann.global This step is fundamental in building the final drug molecule. For example, a continuous flow process has been developed for its synthesis and subsequent amidation to produce Beclamide (B1204828), demonstrating the compound's industrial relevance. nih.govresearchgate.net

Below is a table of notable APIs synthesized using this compound:

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of this compound |

| Beclamide | Anticonvulsant | A key reagent used in its synthesis for treating conditions like tonic-clonic seizures. chemdad.comchemicalbook.comvaluates.comlpinformationdata.com |

| Bedaquiline | Antibiotic | Utilized as a building block in the production of this drug, which is used for treating multidrug-resistant tuberculosis. |

| Indacaterol | Bronchodilator | Serves as a synthetic intermediate for this long-acting beta-agonist used in managing COPD. |

| Oxalamine | Antitussive | Employed as an intermediate in the synthesis of this cough suppressant. |

Beyond established drugs, this compound is a valuable tool in drug discovery and the development of new therapeutic compounds. Researchers utilize it to create novel molecular structures with potential biological activity.

Research Findings:

TRPV1 Antagonists: In one synthetic pathway, the Friedel–Crafts acylation of tert-butylbenzene (B1681246) with this compound, followed by cyclization, yields an indanone intermediate. This indanone is then further transformed into a urea (B33335) derivative that functions as a potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, a class of compounds investigated for pain relief. chemdad.comchemicalbook.com

Anticancer Agents: The compound is used in the synthesis of novel diethylaminopropionamido-hydroxy-anthraquinones, which have been characterized and evaluated as potential anticancer agents. sigmaaldrich.comsigmaaldrich.com It is also a key reagent in the microwave-assisted synthesis of thiohydantoins and thioxotetrahydropyrimidinones, some of which may have therapeutic applications. sigmaaldrich.comsigmaaldrich.com

EGFR Inhibitors: In the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, 6-aminoquinazoline precursors are reacted with this compound. The resulting intermediate undergoes substitution to create 3-aminopropanamides, which have been evaluated for their inhibitory activity. unipa.it

Agrochemical Synthesis

This compound is a fundamental building block in the agrochemical industry, contributing to the production of modern crop protection agents. dataintelo.combromchemlaboratories.inkomal-industries.com Its chemical properties enable the efficient synthesis of complex molecules that are active as pesticides and herbicides. nih.govvaluates.comlpinformationdata.com

The compound serves as a crucial starting material or intermediate in the synthesis of various agrochemicals designed to enhance crop yields and manage pests. valuates.comkomal-industries.com

Research Findings:

Pesticide Synthesis (Indoxacarb): this compound is a primary raw material for producing 5-chloro-1-indanone. This indanone is a key intermediate in the synthesis of the pesticide Indoxacarb, highlighting a direct application in creating commercially important crop protection products. google.com

Pesticidal Thioethers: Patented processes describe the use of this compound to synthesize pesticidal thioethers. The process involves the acylation of an aminopyrazole precursor with this compound, followed by a thioalkylation step to yield the final active compound. google.com

Herbicide Formulations: The compound is used in the formulation of herbicides and may be employed as a selective weed killer. environmentclearance.nic.in Ferrocene derivatives synthesized using related chloroacyl compounds have also been investigated for herbicidal properties. researchgate.net

Materials Science and Polymer Chemistry

In the realm of materials science, this compound is recognized for its utility in synthesizing and modifying polymers. komal-industries.comvandemark.com Its bifunctional nature allows it to be integrated into polymer chains or used to introduce specific functionalities, thereby enhancing the properties of materials like adhesives and coatings. nih.govresearchgate.net

This compound is a chemically versatile building block with documented applications in the field of adhesives. nih.govresearchgate.net It is used as an intermediate in the synthesis of polymers and specialty chemicals that form the basis of adhesive formulations. komal-industries.com For instance, it can be used to produce methyl 2-cyanoacrylate, a component of certain adhesives. cphi-online.com The compound's ability to participate in polymerization reactions makes it valuable for creating polymers with specific adhesive characteristics.

Role in Specialty Chemicals Production

This compound (3-CPCl) is a significant building block in the chemical industry, primarily utilized as an intermediate in the synthesis of a wide array of specialty chemicals. github.comarchivemarketresearch.com Its bifunctional nature, featuring both an acyl chloride and a chloroalkyl group, allows for diverse chemical transformations, making it a valuable reagent for creating complex molecules. chemicalbook.com

The applications of this compound in specialty chemicals are extensive, contributing to the manufacturing of products such as dyes, coatings, polymers, and resins. bromchemlaboratories.indataintelo.com Its integration into these materials often enhances their physical and chemical properties. bromchemlaboratories.in For instance, it is used in the synthesis of functional liquid crystals and polymers. vandemark.com The compound's ability to introduce the chloropropionyl functional group via acylation reactions is a key aspect of its utility. nordmann.global

The role of this compound extends to the production of agrochemicals, including herbicides, pesticides, and fungicides, which are essential for modern agricultural practices. github.combromchemlaboratories.inkomal-industries.com Furthermore, it serves as a crucial intermediate in the synthesis of various fine chemical intermediates, which in turn are used to produce a broad spectrum of other chemical products. komal-industries.comguidechem.com

Table 1: Applications of this compound in Specialty Chemicals

| Category | Specific Application | Reference |

|---|---|---|

| Polymers | Synthesis of polymers and for modifying polymer properties. | bromchemlaboratories.inkomal-industries.com |

| Coatings | Used in the production of various coatings. | bromchemlaboratories.in |

| Dyes | Utilized in the synthesis of dyes. | bromchemlaboratories.in |

| Agrochemicals | Intermediate for herbicides, pesticides, and fungicides. | github.combromchemlaboratories.inkomal-industries.com |

Synthesis of 1,2,3-Triazoloamide Derivatives

This compound plays a specific and important role in the multi-step synthesis of 1,2,3-triazoloamide derivatives. These compounds are of interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,3-triazole core. nih.govmdpi.com

In the synthesis of these derivatives, this compound is used as an acylating agent to introduce a β-chloroamide group into a molecule. nih.gov A common synthetic strategy involves the reaction of an amine, often a polymer-bound amine (amine resin), with this compound in the presence of a base like triethylamine. nih.gov This reaction forms a polymer-bound β-chloroamide.

However, the subsequent step, which involves a nucleophilic substitution (SN2) reaction with sodium azide (B81097) to form the corresponding azidoamide, can be challenging. In the case of the β-chloroamide formed from this compound, an elimination reaction to form an acrylamide (B121943) can occur as an undesired side reaction. nih.gov

The desired azidoamide, once successfully synthesized, can then undergo a [3+2] Huisgen cycloaddition with a terminal alkyne, often catalyzed by copper(I), to yield the final 1,2,3-triazoloamide derivative. nih.gov This synthetic route highlights the utility of this compound in creating precursors for 'click' chemistry reactions, a powerful tool for drug discovery and material science. mdpi.com

Table 2: Key Steps in the Synthesis of 1,2,3-Triazoloamide Derivatives Involving this compound

| Step | Reactants | Product | Notes | Reference |

|---|---|---|---|---|

| 1. Amide Formation | Amine resin, this compound, Triethylamine | Polymer-bound β-chloroamide | Introduces the chloro-propionyl group. | nih.gov |

| 2. Azide Substitution | Polymer-bound β-chloroamide, Sodium azide | Polymer-bound β-azidoamide | Can be complicated by a competing elimination reaction. | nih.gov |

Computational and Spectroscopic Studies of 3 Chloropropionyl Chloride

Ab Initio Calculations and Density Functional Theory (DFT)

Ab initio molecular orbital (MO) and Density Functional Theory (DFT) calculations have been instrumental in elucidating the conformational landscape and electronic properties of 3-chloropropionyl chloride. nih.govacs.org These theoretical approaches allow for the prediction of molecular geometries, vibrational frequencies, and other properties with a high degree of accuracy. nih.gov

This compound can exist in several conformational forms due to rotation around the C-C single bonds. Theoretical calculations have identified up to four low-energy conformers: AA, AG, GG, and GA. nih.gov The labels describe the torsional angles of the two chlorine atoms relative to the C-C-C backbone, where 'A' denotes an anti conformation (approximately 180°) and 'G' represents a gauche conformation (approximately 60°). nih.gov

Studies combining gas-phase electron diffraction (GED) data with ab initio (MP2 and MP4(SDQ)) and DFT (B3LYP) calculations have shown that the gas phase consists of a mixture of at least three conformers: AA, AG, and GG. nih.govacs.org The AA conformer is generally found to be the most stable. nih.gov While the presence of the higher-energy GA conformer cannot be entirely ruled out by experimental data, its contribution is considered to be minor (<10%). nih.gov The calculated composition, based on zero-point energy corrected energy differences at the MP2/6-31+G(2d,p) level, suggests a distribution of approximately AA/AG/GG/GA = 28/35/28/9. nih.gov

The geometric parameters of the most stable AA conformer have been determined with high precision through a combination of GED experiments and theoretical constraints.

Table 1: Selected Structural Parameters of the AA Conformer of this compound

| Parameter | Value (rh1) | Uncertainty (2σ) |

|---|---|---|

| Bond Lengths (Å) | ||

| r(C-C(=O)) | 1.505 | 0.004 |

| r(C-CH2Cl) | 1.520 | 0.004 |

| r(C=O) | 1.197 | 0.004 |

| r(C(=O)-Cl) | 1.789 | 0.003 |

| r(C-Cl) | 1.782 | 0.003 |

| Bond Angles (°) | ||

| ∠CCC | 111.5 | 1.1 |

| ∠CCO | 127.0 | 0.5 |

| ∠CC(O)Cl | 112.5 | 0.3 |

| ∠CCCl | 110.3 | 0.3 |

Source: nih.gov

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes for each conformer, researchers can assign the observed spectral bands to specific molecular motions. researchgate.netnih.gov For instance, the carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum and its position can be sensitive to the conformational state of the molecule. DFT calculations, often at the B3LYP level, are employed to predict these frequencies. researchgate.netnih.gov These theoretical spectra, when compared with experimental data from gas-phase, liquid-phase, or matrix-isolation studies, help to confirm the presence and relative populations of the different conformers. nih.govresearchgate.net

Molecular orbital analysis provides insights into the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the carbonyl oxygen, indicating this as a likely site for electrophilic attack. Conversely, the LUMO shows significant contributions from the carbonyl carbon and the carbon-chlorine antibonding orbitals, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

The partition coefficient between n-octanol and water (logPow) is a measure of a molecule's lipophilicity, which is an important parameter in various chemical and biological contexts. europa.euscispace.com Theoretical methods, such as those based on group contributions or atomic contributions, can be used to estimate logPow. scispace.commdpi.com For this compound, these calculations provide a quantitative measure of its distribution between polar and non-polar environments.

Computational studies have also been used to investigate the nonlinear optical (NLO) properties of molecules. researchgate.net These properties are related to how a material's polarization responds to a strong electromagnetic field, and they are important for applications in optoelectronics. scispace.com For molecules like this compound, DFT calculations can predict the static and dynamic polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netresearchgate.net These calculations can help to assess the potential of the molecule and its derivatives for use in NLO materials. researchgate.net

Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the molecular structure of volatile compounds. nih.govacs.org For this compound, GED experiments have been performed to obtain information about bond lengths, bond angles, and the conformational composition in the gas phase. nih.govacs.org The experimental scattering data is typically analyzed in conjunction with theoretical calculations to refine the structural models of the different conformers present. nih.gov This combined approach has been crucial in establishing the detailed conformational landscape and geometric parameters of this compound. nih.govacs.org

Gas Phase Conformational Structure

The three-dimensional arrangement of atoms in this compound (CH₂Cl−CH₂−C(=O)Cl) has been elucidated through detailed computational and experimental studies. In the gas phase, the molecule's structure is not static but exists as a mixture of several conformers, which arise from the rotation around the single bonds of the propanoyl backbone. These conformers are labeled based on the torsional angles of the two chlorine atoms relative to the central carbon-carbon bond framework.

Investigations utilizing gas-phase electron diffraction (GED) at 295 K (22 °C), alongside ab initio molecular orbital (MO) and density functional theory (DFT) calculations, have provided significant insights into its conformational composition. nih.gov The conformers are designated using 'A' for an anti position (a C-C-C-Cl torsion angle of approximately 180°) and 'G' for a gauche position (a C-C-C-Cl torsion angle of about 60°). The notation describes the orientation of the carbonyl chlorine first, followed by the chlorine on the ethyl group.

The research indicates that the gas phase of this compound is predominantly a mixture of at least three conformers: AA, AG, and GG. nih.gov The AA conformer is identified as the most stable. There is also evidence suggesting a minor contribution (less than 10%) from the higher-energy GA conformer. nih.gov The calculated composition, based on MP2/6-31+G(2d,p) calculations that account for zero-point energy and statistical weights, was determined to be 28% AA, 35% AG, 28% GG, and 9% GA. nih.gov

The final GED refinement, which incorporated constraints from these theoretical calculations, yielded precise structural parameters for the most stable AA conformer. nih.gov

Table 1: Experimental Structural Parameters for this compound (AA Conformer)

| Parameter | Type | Value (r(h1) / angle(h1)) | Uncertainty (2σ) |

| C-C(=O) | Bond Length | 1.505 Å | ± 0.004 Å |

| C-CH₂Cl | Bond Length | 1.520 Å | ± 0.004 Å |

| C=O | Bond Length | 1.197 Å | ± 0.004 Å |

| C(=O)-Cl | Bond Length | 1.789 Å | ± 0.003 Å |

| C-Cl | Bond Length | 1.782 Å | ± 0.003 Å |

| ∠ CCC | Bond Angle | 111.5° | ± 1.1° |

| ∠ CCO | Bond Angle | 127.0° | ± 0.5° |

| ∠ CC(O)Cl | Bond Angle | 112.5° | ± 0.3° |

| ∠ CCCl | Bond Angle | 110.3° | ± 0.3° |

Data sourced from gas-phase electron diffraction (GED) studies. nih.gov

X-ray Photoelectron Spectroscopy (XPS) in Surface Reactions

A review of published scientific literature did not yield specific studies investigating the surface reactions of this compound using X-ray Photoelectron Spectroscopy (XPS). While studies exist for its isomer, 2-chloropropionyl chloride, which detail its dechlorination on copper surfaces, similar analyses for the 3-chloro isomer are not available in the reviewed sources. acs.orgchemicalbook.com

Reflection-Absorption Infrared Spectroscopy (RAIRS)

In a survey of available scientific research, no specific studies were found that employed Reflection-Absorption Infrared Spectroscopy (RAIRS) to analyze the surface interactions or reactions of this compound.

Temperature-Programmed Reaction/Desorption (TPD)

An examination of the scientific literature indicates a lack of specific studies on this compound using Temperature-Programmed Reaction/Desorption (TPD) techniques. Research employing this method has been conducted on the related compound 2-chloropropionyl chloride to investigate its desorption and decomposition on metal surfaces, but equivalent data for this compound is not present in the reviewed literature. acs.orgchemicalbook.com

Environmental Considerations and Degradation Pathways

Hydrolysis in Aqueous Environments

In aquatic environments, 3-Chloropropionyl chloride undergoes rapid transformation through hydrolysis. This chemical reaction is a primary degradation pathway when the compound comes into contact with water.

This compound reacts, often violently, with water. canbipharm.comcdhfinechemical.com This hydrolysis reaction breaks down the acyl chloride, yielding two main products: 3-Chloropropionic acid and hydrochloric acid (HCl). basf.comontosight.ai The reaction is typically fast, with a half-life of less than one hour. This rapid conversion means that in most environmental scenarios involving water, the primary substance of concern for further degradation and impact is not the original acyl chloride, but its hydrolysis product, 3-Chloropropionic acid. dguv.de

The primary hydrolysis product, 3-Chloropropionic acid, is known to be biodegradable. Various microorganisms, including bacteria and fungi, have demonstrated the ability to use this compound as a sole source of carbon and energy, breaking it down into less harmful substances. scispace.comresearchgate.net This microbial degradation is a critical step in the ultimate removal of the compound from the environment.

The process of biodegradation typically involves dehalogenation, where the chlorine atom is removed from the carbon chain. For instance, studies have shown that bacteria such as Bacillus cereus and fungi like Trichoderma and Mucor species can effectively degrade 3-Chloropropionic acid. scispace.combohrium.com The degradation pathway can vary between organisms. Some microbes convert 3-Chloropropionic acid into 3-hydroxypropionic acid, which is then further metabolized. bohrium.comnih.gov Other fungal pathways have been shown to yield propionic acid as a major co-metabolite. dergipark.org.tr

Research has quantified the efficiency of this biodegradation under laboratory conditions. One study using the fungus Trichoderma asperellum reported a 90.32% dechlorination of a 10mM solution of 3-Chloropropionic acid within 20 days. dergipark.org.tr Another study involving Mucor sp. and Trichoderma sp. showed at least 80% utilization of the compound after 18 days. scispace.com A strain of Bacillus cereus demonstrated the ability to remove 97% of 3-Chloropropionic acid within 36 hours of culturing.

| Microorganism | Degradation Efficiency | Time Frame | Key By-product | Source |

|---|---|---|---|---|

| Trichoderma asperellum MF1 | 90.32% | 20 days | Propionic Acid | dergipark.org.tr |

| Mucor sp. SP1 & Trichoderma sp. SP2 | ~80% | 18 days | Not specified | scispace.com |

| Bacillus cereus WH2 | 97% | 36 hours | 3-Hydroxypropionic acid | |

| Bacillus sp. CGMCC no. 4196 | High degradation of 120mM solution | Not specified | 3-Hydroxypropionic acid | nih.gov |

Atmospheric Degradation

Once in the atmosphere, volatile organic compounds like this compound are subject to degradation processes initiated by sunlight and reactive atmospheric species.

Evidence from the atmospheric degradation of other pollutants supports this pathway. For example, the pesticide 1,3-Dichloropropene is known to be photooxidized in the atmosphere to form this compound as an intermediate, which is then subsequently hydrolyzed to 3-Chloropropionic acid and removed by rainfall. This indicates that photooxidation is a relevant atmospheric fate for the compound.

The interaction of chlorinated compounds with atmospheric ozone is a significant environmental concern, particularly in the stratosphere. pearson.com The degradation process is typically initiated by photolysis, where high-energy UV radiation breaks the carbon-chlorine bond, releasing a highly reactive chlorine atom (Cl•). harvard.edu

This free chlorine atom can then act as a catalyst in a cycle that destroys ozone (O₃). The chlorine atom reacts with an ozone molecule to form chlorine monoxide (ClO) and an oxygen molecule (O₂). The chlorine monoxide can then react with a free oxygen atom (O) to regenerate the chlorine atom, which is then free to destroy another ozone molecule. pearson.comharvard.edu

Ozone Depletion Catalytic Cycle:

Cl• + O₃ → ClO + O₂

ClO + O → Cl• + O₂

Future Research Directions for 3 Chloropropionyl Chloride

Development of More Efficient and Greener Synthesis Methods

Traditional synthesis methods for 3-chloropropionyl chloride often involve challenges related to safety, reaction times, and the use of excess reagents. nih.gov Future research is increasingly focused on developing more sustainable and efficient production processes, aligning with the principles of green chemistry. github.com

A significant advancement has been the development of continuous flow production methods. nih.govresearchgate.net One such method involves the reaction of acrylic acid with a chlorinating agent, followed by a 1,4-addition of hydrogen chloride. nih.gov This approach has demonstrated high efficiency, achieving up to 94% conversion in just 25 minutes under mild temperature and pressure conditions. nih.govresearchgate.netresearchgate.net Continuous flow systems offer enhanced safety compared to batch processing and are more atom- and mass-economical. nih.gov Further research could focus on telescoping this synthesis with subsequent reactions, such as amidation to produce pharmaceuticals like beclamide (B1204828), without the need for intermediate purification steps. nih.govresearchgate.net

Other established methods, such as the direct reaction of acrylic acid with thionyl chloride, are also being optimized. patsnap.comgoogle.com The use of catalysts and the controlled addition of water can improve the reaction, ensuring that the in-situ generated hydrogen chloride fully reacts to yield this compound. patsnap.com Research into novel catalytic systems, such as using N,N-dimethylformamide or other basic organic compounds, aims to increase yields and reduce byproducts. google.com The exploration of alternative green chlorinating agents, like solid phosgene, could also present a more environmentally friendly synthetic route. researchgate.net

Table 1: Comparison of Synthesis Methods for this compound

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Primary Reactants | Acrylic acid or 3-chloropropionic acid and thionyl chloride. chemicalbook.com | Acrylic acid and a chlorinating agent/HCl. nih.gov |

| Reaction Time | Can be prolonged, often several hours. nih.govgoogle.com | Significantly shorter, as low as 25 minutes. nih.gov |

| Efficiency/Yield | Yields can be variable; one example shows a yield of less than 85%. patsnap.com | High conversion rates, up to 94%. nih.gov |

| Safety Profile | Higher risks associated with handling large volumes of reactive materials. nih.gov | Inherently safer due to smaller reaction volumes and better process control. nih.govresearchgate.net |

| Sustainability | Often requires excessive amounts of chlorinating reagents. nih.gov | More atom-economical and efficient in starting material consumption. nih.gov |

Exploration of Novel Reaction Pathways and Derivatizations

This compound is a bifunctional reagent, featuring a highly reactive acyl chloride group and a chloro-ethyl fragment that can undergo nucleophilic substitution. chemicalbook.com This dual reactivity allows it to serve as a starting material for a wide array of heterocyclic and acyclic compounds. chemicalbook.com While its use in Friedel-Crafts acylations to produce intermediates for pharmaceuticals and agrochemicals is well-established, future research is set to uncover new reaction pathways. chemicalbook.combeilstein-journals.org

One promising area is the synthesis of complex, medium-sized heterocycles. In one novel pathway, this compound reacts with a 9-membered diazonane, selectively acylating an aniline (B41778) moiety, which then cyclizes to form a unique pyrimidine-embedded scaffold. rsc.org This strategy, which involves an N-N bond cleavage, opens pathways to skeletally diverse azacycles that are of interest as potential modulators of protein-protein interactions. rsc.orgresearchgate.net

Another research frontier is the synthesis of novel bioactive compounds. For instance, this compound is used as a linker to generate thioacetamide-triazole derivatives, which have been investigated for their antibacterial activity against Escherichia coli. mdpi.com It also serves as a key building block in the continuous-flow synthesis of phenothiazine (B1677639) antipsychotics. researchgate.net The exploration of its reactions with diverse nucleophiles and its use in multicomponent or one-pot reactions, such as the microwave-assisted synthesis of pyranoisoquinoline-1,6-diones, will continue to be a fruitful area of investigation. chemicalbook.com

Expanded Applications in Emerging Fields

The versatility of this compound positions it as a crucial intermediate for applications beyond traditional pharmaceuticals and agrochemicals. github.comdataintelo.com Future research will likely focus on leveraging its unique chemical properties to create materials and molecules for emerging high-tech fields.

In pharmaceutical development, its role is expanding from the synthesis of established drugs like the anticonvulsant beclamide to novel therapeutics. nih.gov It is an intermediate in the synthesis of bedaquiline, an antibiotic for treating multidrug-resistant tuberculosis, highlighting its importance in addressing critical global health challenges. Furthermore, its derivatives, such as substituted 1-indanones, are being explored for a broad range of biological activities, including potential use as multifunctional drugs for Alzheimer's disease. beilstein-journals.org The synthesis of pyrimidine-embedded medium-sized azacycles, which are difficult to produce by other means, could provide new scaffolds for drug discovery, particularly for targeting protein-protein interactions. rsc.org

In the realm of materials science and specialty chemicals, this compound serves as an intermediate in the production of high-performance materials. github.comdataintelo.com Its ability to introduce a reactive side chain makes it useful in creating functional polymers and adhesives. nih.govresearchgate.net Future research could explore its incorporation into advanced materials, such as smart polymers, functional coatings, or as a building block for organic electronic materials.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate research and development involving this compound, reducing the need for extensive empirical experimentation. Future work will increasingly rely on advanced computational modeling to predict reaction outcomes, understand mechanisms, and design novel molecules.

Modeling can be used to predict the reactivity of this compound in various reactions, such as electrophilic substitution or nucleophilic substitution at the chloropropanoyl group. vulcanchem.com For example, ab initio calculations have been successfully used to model the 1,3-chlorine migration that occurs during the photolysis of acryloyl chloride to yield a precursor of this compound, providing insights into the reaction mechanism at a fundamental level. acs.org Such calculations can help determine whether a reaction proceeds through a ground or excited state, guiding the choice of reaction conditions. acs.org

In drug design, computational modeling can predict how derivatives of this compound will bind to biological targets. wiley-vch.de By docking potential inhibitors into the active sites of enzymes and calculating system energies, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. wiley-vch.de This predictive power saves significant time and resources in the discovery of new therapeutic agents.

Investigation of Environmental Impact and Remediation Strategies

As with any widely used chemical, understanding and mitigating the environmental impact of this compound is a critical area for future research. Current information from safety data sheets indicates that the compound is harmful and can affect aquatic organisms, primarily by altering pH. fishersci.fi It is not considered to be persistent, bioaccumulative, or toxic (PBT). cdhfinechemical.com

Current disposal methods include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber, or neutralization with a cold caustic solution. cdhfinechemical.comvandemark.com It is advised to prevent the chemical from entering drains and sewers. cdhfinechemical.comchemicalbook.com

Future research should focus on developing more advanced and proactive environmental strategies. This could include:

Biodegradation Studies: Investigating the microbial degradation pathways of this compound and its common byproducts to develop potential bioremediation techniques for contaminated sites.

Development of Greener Alternatives: While making the synthesis of this compound greener is important, research into alternative bifunctional reagents that offer similar reactivity but have a more benign environmental profile could be a long-term goal.

Advanced Oxidation Processes: Exploring the use of advanced oxidation processes (AOPs) for the complete mineralization of this compound in industrial wastewater, ensuring that no harmful intermediates are released into the environment.

Life Cycle Assessment: Conducting a comprehensive life cycle assessment to quantify the environmental footprint of its production and use, identifying hotspots for improvement throughout its value chain.

常见问题

Q. What are the most efficient synthetic routes for 3-chloropropionyl chloride, and how can reaction conditions be optimized?

Answer: The continuous flow synthesis method using acrylic acid and HCl is highly efficient, achieving 94% conversion in 25 minutes under mild conditions (40–60°C, 1–5 bar). Key parameters include precise temperature control, stoichiometric HCl addition, and minimizing back-mixing. This method reduces chlorinating reagent waste and improves safety compared to batch processes . Traditional routes involve reacting 3-chloropropionic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), but these require longer reaction times and generate hazardous byproducts. Optimization should prioritize in-line monitoring (e.g., FTIR) to track intermediates like acryloyl chloride .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer: this compound is corrosive (H314) and releases HCl upon hydrolysis. Essential precautions include:

- PPE: Butyl rubber or fluoroelastomer gloves (≥0.7 mm thickness), chemical-resistant goggles, and face shields .

- Engineering controls: Fume hoods with ≥0.5 m/s airflow and secondary containment to prevent spills .

- First aid: Immediate flushing of exposed skin/eyes with water for 15+ minutes and removal of contaminated clothing .

- Storage: Under inert gas (N₂/Ar) in sealed, corrosion-resistant containers at ≤25°C .

Q. How does this compound behave in nucleophilic acyl substitution reactions?

Answer: The compound reacts readily with amines, alcohols, and thiols to form amides, esters, and thioesters. For example, in the synthesis of N-phenylthiourea derivatives, it reacts with aniline in acetone under reflux to yield thiourea adducts (90% yield). Steric and electronic factors influence reactivity: the β-chlorine atom can hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states . Kinetic studies show second-order dependence on both substrate and nucleophile concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Answer: Contradictions often arise from solvent choice and competing elimination pathways. For instance, reactions with sodium azide (NaN₃) in polar solvents (e.g., DMF) may yield undesired acrylamides via β-elimination (e.g., forming N-phenylacrylamide instead of triazoloamides). Mitigation strategies include:

Q. What methodologies enable the use of this compound in multicomponent or telescoped syntheses?

Answer: Continuous flow systems allow telescoping synthesis with downstream reactions, such as amidation to produce beclamide (80% conversion in 1 minute). Key steps include:

Q. How does the hydrolysis of this compound impact its environmental fate in lab waste streams?

Answer: The compound hydrolyzes rapidly (t₁/₂ < 1 hour) in water to 3-chloropropionic acid (CAS 107-94-8) and HCl. While 3-chloropropionic acid is biodegradable (90% degradation in 28 days via OECD 301F tests), HCl requires neutralization with NaOH before disposal . Environmental modeling predicts 74% partitioning into water and 26% into air due to its volatility (Henry’s law constant: 1.2 × 10⁻⁴ atm·m³/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。